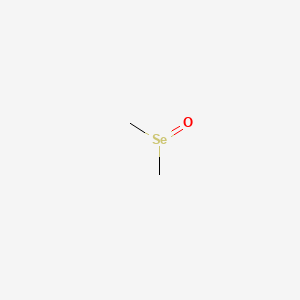

Dimethyl selenoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methylseleninylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OSe/c1-4(2)3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYOEHGKYKMRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195917 | |

| Record name | Dimethylselenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-90-8 | |

| Record name | Dimethylselenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylselenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylselenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Selenoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO) is an organoselenium compound with the formula (CH₃)₂SeO. It is the selenium analog of dimethyl sulfoxide (B87167) (DMSO) and has garnered significant interest in various scientific fields, including organic synthesis and drug development.[1] This guide provides a comprehensive overview of the physical and chemical properties of DMSeO, detailed experimental protocols for its synthesis and purification, and an exploration of its role in chemical reactions and biological signaling pathways.

Physical and Chemical Properties

This compound is a hygroscopic, colorless, crystalline solid.[2][3] It is structurally analogous to DMSO, possessing a trigonal pyramidal geometry with the selenium atom at the apex.[4][5] The Se=O bond is highly polar, contributing to its reactivity.[4]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆OSe | [2][6] |

| Molecular Weight | 125.04 g/mol | [2] |

| Melting Point | 94 °C | [3][7] |

| Boiling Point | Decomposes at 135-140 °C | [8] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform (B151607). | [3][7] |

| Appearance | Colorless needles | [2] |

| Se=O Bond Length | 1.6756 Å | [4] |

| C-Se Bond Length | ~1.92 Å | [6][9] |

Stability and Handling

This compound is less thermally stable than its sulfur analog, DMSO, and undergoes thermal degradation at temperatures between 135-140 °C.[8] It is also hygroscopic and should be stored in a dry environment.[2][3] DMSeO is known to decompose in solvents such as ether, acetonitrile, THF, and CS₂.[2][3] Due to the potential for producing volatile and odorous organoselenium compounds during reactions, it is imperative to handle this compound in a well-ventilated fume hood.[2][3]

Experimental Protocols

Synthesis of Dimethyl Selenide (B1212193)

The precursor to this compound, dimethyl selenide, can be synthesized through the reaction of elemental selenium with a reducing agent and a methylating agent.

Protocol 1: Synthesis of Dimethyl Selenide

Materials:

-

Selenium powder

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium formaldehyde (B43269) sulfoxylate

-

Methyl iodide (CH₃I)

-

Water

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of sodium hydroxide and sodium formaldehyde sulfoxylate.

-

Add selenium powder to the mixture.

-

Warm the mixture to 50°C and stir for several hours.

-

After the selenium has reacted, add methyl iodide to the reaction mixture.

-

Gently heat the mixture to distill the dimethyl selenide.

-

Collect the distillate, which is crude dimethyl selenide. Further purification can be achieved by redistillation.[7][10]

Synthesis of this compound

This compound is typically prepared by the oxidation of dimethyl selenide. Two common methods employ hydrogen peroxide or ozone as the oxidizing agent.

Protocol 2: Oxidation of Dimethyl Selenide with 30% Hydrogen Peroxide

Materials:

-

Dimethyl selenide ((CH₃)₂Se)

-

30% aqueous hydrogen peroxide (H₂O₂)

-

An appropriate solvent (e.g., ethanol)

-

Ice bath

Procedure:

-

Dissolve dimethyl selenide in a suitable solvent in a round-bottom flask.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add 30% aqueous hydrogen peroxide dropwise to the cooled solution while stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.[2][3]

-

After the addition is complete, continue to stir the reaction mixture at low temperature for a specified time to ensure complete oxidation.

-

The reaction mixture can then be worked up by removing the solvent under reduced pressure. The crude this compound can be purified by recrystallization.[2]

Protocol 3: Oxidation of Dimethyl Selenide with Ozone

Materials:

-

Dimethyl selenide ((CH₃)₂Se)

-

Chloroform (CHCl₃)

-

Ozone generator

-

Dry ice/acetone bath

Procedure:

-

Dissolve dimethyl selenide in chloroform in a reaction vessel suitable for ozonolysis.

-

Cool the solution to -50 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until the reaction is complete, which can be monitored by techniques such as TLC.[2][3]

-

After completion, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

The solvent can be removed under reduced pressure to yield crude this compound, which can then be purified.[2]

Purification of this compound

Protocol 4: Recrystallization of this compound

Materials:

-

Crude this compound

-

Benzene

-

Heating apparatus (e.g., hot plate)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot benzene.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

As the solution cools, pure this compound will crystallize out as colorless needles.[2]

-

For maximum yield, the solution can be further cooled in an ice bath.

-

Collect the crystals by filtration and wash them with a small amount of cold benzene.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Chemical Reactivity and Applications

Selenoxide Elimination

A key reaction of selenoxides is the syn-elimination to form alkenes. This reaction is a valuable tool in organic synthesis for introducing carbon-carbon double bonds. The process involves the oxidation of a selenide to the corresponding selenoxide, which then undergoes a thermal syn-elimination.[11][12]

Role in Biological Systems and Drug Development

Organoselenium compounds, including metabolites of this compound, are known to play a role in various biological processes, particularly in redox regulation and as potential anticancer agents. The biological activity is often attributed to the ability of selenium compounds to interact with cellular signaling pathways.

Metabolism and Generation of Active Species

This compound can be metabolized in biological systems. A key metabolite is methylselenol (CH₃SeH), which is considered a critical species for the anticancer activity of several organoselenium compounds.[13][14] Methylselenol can be generated from the reduction of methylseleninic acid, which in turn can be derived from the metabolism of various selenium compounds.[15]

Interaction with Signaling Pathways

Selenium compounds, including the metabolites of DMSeO, have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

1. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some studies suggest that selenium compounds can inhibit this pathway, leading to decreased cancer cell survival.[6][16] The mechanism may involve the inhibition of PI3K activity or the dephosphorylation of Akt.[6]

2. MAPK/ERK Signaling Pathway:

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and differentiation. Methylselenol has been shown to inhibit the ERK1/2 signaling pathway, which may contribute to its pro-apoptotic effects in cancer cells.[17][18]

3. NF-κB Signaling Pathway:

The NF-κB pathway is a key regulator of inflammation and cell survival. Selenium compounds have been reported to inhibit NF-κB activation, which can sensitize cancer cells to apoptosis.[19][20] This inhibition may occur through the prevention of IκB degradation, which keeps NF-κB sequestered in the cytoplasm.[20]

Conclusion

This compound is a versatile organoselenium compound with distinct physical and chemical properties. Its utility in organic synthesis, particularly in selenoxide elimination reactions, is well-established. Furthermore, the biological activities of its metabolites, which involve the modulation of key cellular signaling pathways, highlight its potential in the development of novel therapeutic agents, especially in the context of cancer research. This guide provides a foundational understanding for researchers and professionals working with or interested in the applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound -ORCA [orca.cardiff.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ajrconline.org [ajrconline.org]

- 5. US2616791A - Process for preparing selenium dioxide - Google Patents [patents.google.com]

- 6. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Dimethyl Selenide - UNT Digital Library [digital.library.unt.edu]

- 8. mdpi.com [mdpi.com]

- 9. Small organoselenium molecules. 1. This compound: structure, complexation, and gas-phase transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SYNTHESIS OF DIMETHYL SELENIDE (Technical Report) | OSTI.GOV [osti.gov]

- 11. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. Apoptotic cellular events for selenium compounds involved in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Seleno-Metabolites and Their Precursors: A New Dawn for Several Illnesses? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methylselenol, a selenium metabolite, induces cell cycle arrest in G1 phase and apoptosis via the extracellular-regulated kinase 1/2 pathway and other cancer signaling genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nano-Selenium Modulates NF-κB/NLRP3 Pathway and Mitochondrial Dynamics to Attenuate Microplastic-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Selenoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethyl selenoxide ((CH₃)₂SeO), a key organoselenium compound with significant applications in organic synthesis and potential relevance in drug development. This document synthesizes crystallographic data, spectroscopic analyses, and theoretical studies to offer a detailed understanding of its three-dimensional architecture, the nature of its chemical bonds, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables for clarity and comparative purposes. Furthermore, this guide includes detailed experimental protocols and visual representations of its molecular structure and bonding characteristics to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure

The molecular structure of this compound has been unequivocally determined to be trigonal pyramidal, analogous to its sulfur counterpart, dimethyl sulfoxide (B87167) (DMSO).[1] This geometry is a consequence of the selenium atom's sp³ hybridization, with one of the hybrid orbitals occupied by a lone pair of electrons.

Solid-State Structure from Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the identifier 288627, provide precise measurements of bond lengths and angles.[2]

| Parameter | Value | Reference |

| Se-O Bond Length | 1.6756 (16) Å | [1] |

| Se-C Bond Length | 1.92 Å | [3][4] |

| Sum of X-Se-Y Angles | 301° | [3][4] |

Table 1: Key Bond Lengths and Angular Sum from Single-Crystal X-ray Diffraction Data of this compound.

The trigonal pyramidal geometry is evident from the sum of the angles around the selenium atom, which is significantly less than the 360° expected for a planar arrangement.[3][4] In the solid state, this compound molecules are linked into centrosymmetric dimers via C-H···O hydrogen bonds. These dimers further assemble into a ladder-like supramolecular network through additional intermolecular C-H···O interactions, where each oxygen atom acts as an acceptor for three hydrogen bonds.[1]

Gas-Phase Structure

Chemical Bonding

The nature of the chemical bonds in this compound, particularly the selenium-oxygen (Se-O) and selenium-carbon (Se-C) bonds, has been elucidated through a combination of experimental data and theoretical calculations.

The Selenium-Oxygen (Se-O) Bond

The Se-O bond in this compound is a highly polar covalent bond.[1] The experimentally determined bond length of approximately 1.676 Å is intermediate between a single and a double bond, suggesting a degree of multiple bond character. This is shorter than a typical Se-O single bond but longer than a formal Se=O double bond. The polarity of the bond results in a significant negative partial charge on the oxygen atom and a positive partial charge on the selenium atom, making the oxygen atom a good hydrogen bond acceptor.

The Selenium-Carbon (Se-C) Bond

The Se-C bonds in this compound are typical single bonds with a length of approximately 1.92 Å.[3][4]

Theoretical Insights from Natural Bond Orbital (NBO) Analysis

Theoretical studies employing Natural Bond Orbital (NBO) analysis provide a more nuanced understanding of the bonding in this compound. NBO analysis indicates that negative hyperconjugation of the type n(O) → σ(Se-C), where electron density from the oxygen lone pairs delocalizes into the antibonding orbitals of the Se-C bonds, is less significant in this compound compared to the analogous n(O) → σ(S-C) interaction in DMSO. This difference in hyperconjugation contributes to the distinct electronic properties and reactivity of the two molecules. The electrostatic potential minimum is also significantly more negative on the oxygen atom of this compound compared to DMSO, further highlighting the increased polarity of the Se-O bond.

Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized by the oxidation of dimethyl selenide (B1212193).

Protocol: Oxidation of Dimethyl Selenide with Hydrogen Peroxide [7][8]

-

Starting Material: Dimethyl selenide ((CH₃)₂Se).

-

Oxidizing Agent: 30% aqueous hydrogen peroxide (H₂O₂).

-

Procedure: a. Cool the dimethyl selenide to -10 °C. b. Add the 30% aqueous hydrogen peroxide dropwise to the cooled dimethyl selenide with stirring. c. Maintain the temperature at -10 °C throughout the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. e. The product, this compound, can be isolated by removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as benzene (B151609) to yield colorless needles.[7]

Protocol: Oxidation of Dimethyl Selenide with Ozone [8]

-

Starting Material: Dimethyl selenide ((CH₃)₂Se).

-

Solvent: Chloroform (B151607) (CHCl₃).

-

Oxidizing Agent: Ozone (O₃).

-

Procedure: a. Dissolve the dimethyl selenide in chloroform and cool the solution to -50 °C. b. Bubble ozone gas through the solution until the reaction is complete (monitored by a suitable analytical technique like TLC or GC). c. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. d. Isolate the this compound by evaporation of the solvent.

Single-Crystal X-ray Diffraction

The following provides a general outline for the single-crystal X-ray diffraction analysis of this compound.

Protocol: Single-Crystal X-ray Diffraction Analysis [9][10]

-

Crystal Selection and Mounting: a. Select a suitable single crystal of this compound, typically 0.1-0.3 mm in each dimension, that is free of cracks and other visible defects. b. Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.

-

Data Collection: a. Mount the goniometer head on the diffractometer. b. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. c. Center the crystal in the X-ray beam. d. Collect a series of diffraction images by rotating the crystal in the X-ray beam. A CCD or CMOS detector is typically used to record the diffraction pattern.

-

Data Processing: a. Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). b. Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay. c. Determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: a. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. b. Refine the structural model against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the calculated and observed structure factors. c. Locate and refine the positions of hydrogen atoms. d. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters.

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding environment within a molecule. While a detailed experimental vibrational spectrum with assignments for this compound is not extensively reported in the readily available literature, computational studies can provide reliable predictions of the vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Computational) | Description |

| Se=O Stretch | [Data not available in search results] | Strong, characteristic band |

| CH₃ Asymmetric Stretch | [Data not available in search results] | |

| CH₃ Symmetric Stretch | [Data not available in search results] | |

| CH₃ Deformation | [Data not available in search results] | |

| Se-C Stretch | [Data not available in search results] | |

| C-Se-C Bend | [Data not available in search results] | |

| O-Se-C Bend | [Data not available in search results] |

Table 2: Predicted Vibrational Frequencies for this compound. (Note: Specific, experimentally verified frequencies with assignments are not available in the provided search results. Computational chemistry would be required to generate these values.)

⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷⁷Se NMR spectroscopy is a highly sensitive probe of the electronic environment around the selenium nucleus. The chemical shift of the ⁷⁷Se nucleus in this compound provides direct information about its oxidation state and bonding.

Experimental Details for ⁷⁷Se NMR [11][12]

-

Nucleus: ⁷⁷Se (Spin I = 1/2, Natural Abundance = 7.63%)

-

Reference Standard: Dimethyl selenide ((CH₃)₂Se) is a common external reference.[13]

-

Solvent: The choice of solvent can influence the chemical shift.

-

Expected Chemical Shift: The ⁷⁷Se chemical shift for selenoxides typically falls within a specific range, which is distinct from other selenium-containing functional groups. A precise, universally accepted value for this compound requires consultation of specialized NMR databases.

Logical Relationships and Workflows

The characterization of this compound's molecular structure and bonding follows a logical workflow, integrating synthesis, experimental analysis, and theoretical modeling.

Caption: Workflow for the characterization of this compound.

This diagram illustrates the interconnectedness of synthetic preparation, experimental structure determination, spectroscopic analysis, and theoretical calculations in developing a comprehensive understanding of the molecule.

Conclusion

The molecular structure and bonding of this compound are well-characterized, revealing a trigonal pyramidal geometry with a highly polar Se-O bond. This polarity and the accessibility of the oxygen lone pairs are key to its chemical reactivity and its ability to participate in non-covalent interactions. The combination of single-crystal X-ray diffraction, though detailed protocols for the standalone molecule are not easily found, and theoretical methods like NBO analysis provides a robust model of its electronic and geometric features. Further detailed experimental vibrational and ⁷⁷Se NMR spectroscopic studies would provide even deeper insights into the subtle aspects of its bonding and dynamics. This guide serves as a foundational resource for researchers working with this important organoselenium compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethylselenoxide | C2H6OSe | CID 134574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small organoselenium molecules. 1. This compound: structure, complexation, and gas-phase transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. uci.primo.exlibrisgroup.com [uci.primo.exlibrisgroup.com]

- 7. This compound -ORCA [orca.cardiff.ac.uk]

- 8. This compound | 4371-90-8 | Benchchem [benchchem.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

An In-depth Technical Guide to Dimethyl Selenoxide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO) is an organoselenium compound with the chemical formula (CH₃)₂SeO. It is the selenium analog of dimethyl sulfoxide (B87167) (DMSO) and has garnered significant interest in chemical synthesis and is a subject of study in the context of the biological roles of selenium. This technical guide provides comprehensive information on its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on applications relevant to chemical and pharmaceutical research.

Chemical Identity and Properties

This compound is a hygroscopic, crystalline solid at room temperature. It is a highly polar molecule, which is reflected in its solubility in polar solvents.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methylseleninylmethane | [1] |

| CAS Number | 4371-90-8 | [1] |

| Molecular Formula | C₂H₆OSe | [1] |

| Molecular Weight | 125.04 g/mol | [1] |

| Melting Point | 94 °C | [2] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform (B151607). Decomposes in ether, acetonitrile, THF, and CS₂. | [2] |

| Se=O Bond Length | 1.6756 (16) Å | [3][4] |

| Appearance | Colorless needles | [2] |

Synthesis of this compound

The most common method for preparing this compound is through the controlled oxidation of dimethyl selenide (B1212193). Care must be taken to avoid over-oxidation to dimethyl selenone.

Experimental Protocol: Oxidation of Dimethyl Selenide with Hydrogen Peroxide

This protocol is adapted from established laboratory procedures for the synthesis of selenoxides.

Materials:

-

Dimethyl selenide ((CH₃)₂Se)

-

30% Hydrogen peroxide (H₂O₂) (aq)

-

Acetone (or other suitable solvent)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethyl selenide in a minimal amount of acetone.

-

Cool the flask to -10 °C using an ice-salt bath.[2]

-

Slowly add one equivalent of 30% hydrogen peroxide dropwise to the cooled, stirring solution. The addition rate should be controlled to maintain the temperature below 0 °C. The oxidation of selenides is highly exothermic.[5]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench any excess peroxide by the careful addition of a reducing agent, such as a saturated solution of sodium sulfite, until a negative test with starch-iodide paper is obtained.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a solvent like benzene (B151609) to yield colorless needles.[2]

Safety Precautions:

-

Selenium compounds are toxic and should be handled in a well-ventilated fume hood.[2]

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

The oxidation reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a mild oxidizing agent and as a precursor in elimination reactions.

Selenoxide Elimination for the Synthesis of α,β-Unsaturated Carbonyls

One of the most significant applications of selenoxides is in the formation of carbon-carbon double bonds through a syn-elimination pathway. This reaction is particularly useful for the synthesis of α,β-unsaturated aldehydes, ketones, esters, and lactones. The reaction proceeds at much lower temperatures than the analogous sulfoxide elimination.[6]

Experimental Workflow: Selenoxide Elimination

Caption: Workflow for the synthesis of α,β-unsaturated carbonyls via selenoxide elimination.

Oxyselenation of Alkenes

This compound can be used in the oxyselenation of olefins. For instance, the reaction of alkenes with this compound in a mixture of acetic acid and chloroform yields 2-acetoxyalkyl methyl selenides.[7] This reaction proceeds via a stereospecific trans-addition.

Table 2: Examples of Oxyselenation of Olefins with this compound

| Olefin | Product | Yield (%) |

| Cyclohexene | trans-1-Acetoxy-2-(methylseleno)cyclohexane | 83 |

| Norbornene | exo-2-Acetoxy-syn-7-(methylseleno)norbornane | 88 |

| Styrene | 2-Acetoxy-1-phenyl-1-(methylseleno)ethane | 84 |

| Hex-1-ene | 2-Acetoxy-1-(methylseleno)hexane | 87 |

| (Data from N. Miyoshi et al., J. Chem. Soc., Chem. Commun., 1975, 142) |

Biological Relevance and Signaling

While this compound itself is not a central molecule in major signaling pathways, its metabolism and the broader context of organoselenium compounds are highly relevant to drug development, particularly in the areas of cancer chemoprevention and antioxidant therapies. Selenium compounds are known to be metabolized in the body, in part through methylation, leading to excretable forms like dimethyl selenide.[8] The biological activity of selenium is often mediated through its incorporation into selenoproteins, which play critical roles in antioxidant defense and redox signaling.

Some organoselenium compounds have been shown to modulate key signaling pathways involved in cell survival and apoptosis. For example, certain selenium-containing molecules can activate the MAPK/ERK pathway, which is a crucial regulator of cellular processes including proliferation, differentiation, and survival.

Representative Signaling Pathway: MAPK/ERK Activation by a Bioactive Compound

References

- 1. Dimethylselenoxide | C2H6OSe | CID 134574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound -ORCA [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 7. Oxyselenation: reaction of olefins with this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Selenium Effects on Oxidative Stress-Induced Calcium Signaling Pathways in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Dimethyl Selenoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide (DMSeO), a selenium-containing analog of dimethyl sulfoxide (B87167) (DMSO), is a compound of increasing interest in various scientific domains, including organic synthesis and drug development. Its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in common laboratory solvents a critical prerequisite for its effective application. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Data: Solubility Profile of this compound

Despite its growing importance, precise quantitative solubility data for this compound in a wide range of common laboratory solvents remains largely uncharacterized in publicly accessible literature and chemical databases. However, qualitative assessments have established a general solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Notes |

| Polar Protic | Water | Soluble | The compound is hygroscopic. |

| Ethanol | Soluble | ||

| Polar Aprotic | Acetone | Soluble | |

| Acetonitrile | Decomposes | ||

| Tetrahydrofuran (B95107) (THF) | Decomposes | ||

| Halogenated | Chloroform | Soluble | |

| Nonpolar | Diethyl Ether | Decomposes | |

| Carbon Disulfide (CS₂) | Decomposes |

It is crucial to note the reported decomposition of this compound in several common aprotic solvents, including diethyl ether, acetonitrile, tetrahydrofuran (THF), and carbon disulfide[1]. This reactivity highlights the importance of careful solvent selection in any experimental work involving this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method is adapted from the well-established shake-flask technique, a gold-standard for solubility measurements[2][3][4][5].

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 15 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is generally recommended to ensure thermodynamic equilibrium is achieved[2].

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a moderate speed or filter the supernatant through a syringe filter that has been pre-wetted with the solvent to minimize adsorption of the solute.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3. Considerations for Hygroscopic Compounds: Given that this compound is hygroscopic, special care must be taken during handling and weighing to minimize exposure to atmospheric moisture[1]. All weighing should be performed as quickly as possible, and the compound should be stored in a desiccator. The water content of the solvents used should also be minimized.

Workflow and Visualization

The logical progression of determining the solubility of a compound can be visualized as a clear workflow.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, its qualitative solubility profile provides a foundational understanding for its use. The provided experimental protocol, based on the robust shake-flask method, offers a clear and reliable pathway for researchers to determine the precise solubility of this compound in various solvents of interest. The accompanying workflow visualization further clarifies the logical steps involved in this essential physicochemical characterization. As the applications of this compound continue to expand, the generation of comprehensive and quantitative solubility data will be invaluable to the scientific community.

References

- 1. This compound -ORCA [orca.cardiff.ac.uk]

- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Profile of Dimethyl Selenoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dimethyl selenoxide ((CH₃)₂SeO), a simple yet significant organoselenium compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization, to support research and development activities.

Spectroscopic Data Summary

The structural characterization of this compound has been established through various spectroscopic techniques. The molecule adopts a trigonal-pyramidal geometry, analogous to its sulfur counterpart, dimethyl sulfoxide (B87167) (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organoselenium compounds. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR are essential for confirming its structure.

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |

| ¹H | 2.66 | CDCl₃ | TMS |

| ¹³C | 25.4 | CDCl₃ | TMS |

| ⁷⁷Se | ~830 | CDCl₃ | Me₂Se |

Note: Specific chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent stretching vibration of the selenium-oxygen double bond (Se=O).

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Se=O Stretch | ~813 | Strong |

| C-H Stretch | 2920-3000 | Medium |

| C-H Bend | 1280-1420 | Medium |

Note: The Se=O stretching frequency in diaryl selenoxides is reported to be around 825-830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The molecular weight of this compound is 125.04 g/mol .

| m/z | Ion | Notes |

| 126 | [M+H]⁺ | Protonated molecular ion |

| 110 | [M-O+H]⁺ | Loss of oxygen |

| 95 | [M-CH₃-O+H]⁺ | Loss of a methyl group and oxygen |

Note: The fragmentation of selenoxides can be complex. The provided table shows a plausible fragmentation pattern under electrospray ionization (ESI) conditions.

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized by the oxidation of dimethyl selenide (B1212193).

Method 1: Oxidation with Hydrogen Peroxide

-

Dissolution: Dissolve dimethyl selenide in a suitable solvent such as methanol (B129727).

-

Cooling: Cool the solution to -10 °C in an ice-salt bath.

-

Oxidation: Add 30% aqueous hydrogen peroxide dropwise to the cooled solution while stirring. Maintain the temperature below 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR.

-

Work-up: After the reaction is complete, neutralize the excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Extraction: Extract the product with a suitable organic solvent (e.g., chloroform).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from benzene (B151609) to yield colorless needles.

Method 2: Oxidation with Ozone

-

Dissolution: Dissolve dimethyl selenide in chloroform.

-

Cooling: Cool the solution to -50 °C using a dry ice-acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution until the starting material is consumed (monitored by TLC).

-

Purging: Purge the solution with nitrogen gas to remove excess ozone.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the product.

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Acquire the spectrum with standard parameters for proton NMR.

-

-

¹³C NMR:

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Use a proton-decoupled pulse sequence to obtain singlets for the carbon signals.

-

-

⁷⁷Se NMR:

-

Use an external standard such as dimethyl selenide (Me₂Se) or diphenyl diselenide ((PhSe)₂). The chemical shift of the standard should be set to 0 ppm for Me₂Se or 463 ppm for (PhSe)₂ in CDCl₃.

-

A proton-decoupled pulse sequence is typically used. Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or the pure solvent). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID).

-

Signaling Pathways and Logical Relationships

Currently, there are no well-established signaling pathways directly involving this compound in a biological context that can be visualized. Its primary relevance in drug development and research is as a chemical reagent and a metabolite of other selenium compounds.

The logical relationship in its characterization follows a standard analytical workflow.

Caption: Analytical workflow for the characterization of this compound.

The Advent of a Seminal Reagent: The Early Discovery and History of Dimethyl Selenoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenoxide ((CH₃)₂SeO), a cornerstone reagent in modern organic synthesis, emerged from the burgeoning field of organoselenium chemistry in the mid-20th century. Its discovery was not a singular event but rather a gradual elucidation of its synthesis and properties, driven by the pioneering work of early researchers exploring the chemistry of organoselenium compounds. This technical guide delves into the early history of this compound, providing a detailed account of its initial synthesis, characterization, and the experimental protocols that laid the groundwork for its widespread use.

Early Synthetic Endeavors: The Oxidation of Dimethyl Selenide (B1212193)

The most direct and earliest-explored route to this compound was the oxidation of its precursor, dimethyl selenide ((CH₃)₂Se). Early investigations focused on common oxidizing agents, establishing the fundamental methods for its preparation.

Oxidation with Hydrogen Peroxide

One of the first documented successful syntheses of this compound involved the use of hydrogen peroxide. Building upon earlier explorations of organoselenium oxidation, researchers in the 1940s laid the foundation for this method.

Key Publication: The work of M. L. Bird and F. Challenger in 1942, while focused on potassium alkaneselenonates, described the oxidation of dialkyl selenides, which was a critical step in understanding the formation of selenoxides.

Experimental Protocol: Oxidation of Dimethyl Selenide with 30% Aqueous Hydrogen Peroxide [1]

A detailed, reproducible protocol for this method was refined over time. A common laboratory-scale preparation is as follows:

-

Reagents:

-

Dimethyl selenide ((CH₃)₂Se)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Benzene (for recrystallization)

-

-

Procedure:

-

Dimethyl selenide is dissolved in a suitable solvent, such as acetone (B3395972) or ethanol.

-

The solution is cooled to -10 °C in an ice-salt bath.

-

30% aqueous hydrogen peroxide is added dropwise to the stirred solution, maintaining the temperature at -10 °C. The reaction is exothermic and requires careful temperature control to prevent over-oxidation to the corresponding selenone.

-

After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as benzene, to yield colorless needles of this compound.

-

Ozonolysis of Dimethyl Selenide

Another significant early method for the preparation of this compound is the ozonolysis of dimethyl selenide. This technique offers a clean and efficient route to the desired product.

Experimental Protocol: Ozonolysis of Dimethyl Selenide in Chloroform (B151607)

-

Reagents:

-

Dimethyl selenide ((CH₃)₂Se)

-

Chloroform (CHCl₃), anhydrous

-

Ozone (O₃)

-

-

Procedure:

-

A solution of dimethyl selenide in anhydrous chloroform is prepared and cooled to -50 °C in a dry ice-acetone bath.

-

A stream of ozone is bubbled through the solution. The reaction progress can be monitored by the disappearance of the starting material (e.g., by thin-layer chromatography).

-

Once the reaction is complete, the excess ozone is removed by purging the solution with a stream of nitrogen or argon.

-

The solvent is evaporated under reduced pressure to yield this compound. This method has been reported to provide a yield of approximately 75%.

-

Synthesis from Dimethylselenium Dibromide

An alternative to the direct oxidation of dimethyl selenide involves a two-step process starting from the corresponding dibromide.

Experimental Protocol: Reaction of Dimethylselenium Dibromide with Silver(II) Oxide

-

Reagents:

-

Dimethylselenium dibromide ((CH₃)₂SeBr₂)

-

Silver(II) oxide (AgO)

-

Methanol (CH₃OH)

-

-

Procedure:

-

Dimethylselenium dibromide is dissolved in methanol.

-

Silver(II) oxide is added to the solution, and the mixture is stirred.

-

The reaction results in the formation of this compound and a precipitate of silver bromide.

-

The silver bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Early Characterization and Physical Properties

The initial characterization of this compound relied on classical methods of chemical analysis and physical property determination.

| Property | Reported Value |

| Melting Point | 94 °C |

| Appearance | Colorless needles |

| Solubility | Soluble in water, ethanol, acetone, and chloroform |

| Hygroscopicity | Hygroscopic |

| Decomposition | Decomposes in ether, acetonitrile, THF, and CS₂ |

Early spectroscopic data, particularly from infrared (IR) spectroscopy, was crucial in confirming the structure of this compound. The characteristic Se=O stretching frequency was a key diagnostic feature. While early Nuclear Magnetic Resonance (NMR) spectroscopy was in its infancy, later studies provided definitive characterization.

The Rise of a Reagent: Early Investigations into Reactivity

The discovery of this compound was concurrent with a burgeoning interest in the synthetic applications of organoselenium compounds. A pivotal moment in this field was the development of the selenoxide elimination reaction in the 1970s, a transformation that cemented the importance of selenoxides, including this compound, in organic synthesis. This reaction provides a mild and efficient method for the introduction of carbon-carbon double bonds.

Summary of Early Synthetic Methods

| Method | Starting Material | Oxidizing/Reacting Agent | Key Conditions | Reported Yield |

| Hydrogen Peroxide Oxidation | Dimethyl selenide | 30% Aqueous Hydrogen Peroxide | -10 °C | Not specified |

| Ozonolysis | Dimethyl selenide | Ozone (O₃) | -50 °C in Chloroform | ~75% |

| From Dimethylselenium Dibromide | Dimethylselenium dibromide | Silver(II) Oxide (AgO) | Methanol | Not specified |

Visualizing the Synthetic Pathways

Caption: Early synthetic routes to this compound.

Conclusion

The early discovery and history of this compound are a testament to the systematic exploration of organoselenium chemistry. The foundational synthetic methods developed in the mid-20th century, primarily centered on the controlled oxidation of dimethyl selenide, provided the chemical community with a novel and versatile reagent. The subsequent elucidation of its physical properties and reactivity, particularly the selenoxide elimination, propelled this compound to the forefront of synthetic organic chemistry, where it remains an indispensable tool for the construction of complex molecules. This guide provides a comprehensive overview of these seminal discoveries, offering valuable insights for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Selenoxide as an Oxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl selenoxide (DMSO), a simple organoselenium compound, serves as a mild and efficient oxidizing agent in a variety of organic transformations. Its utility stems from its capacity to act as an oxygen atom donor, facilitating the oxidation of a wide range of functional groups, including thiols, sulfides, and phosphines. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an oxidant. It delves into the core principles of its reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways to aid in understanding and application.

Introduction

Organoselenium chemistry has emerged as a powerful tool in modern organic synthesis, offering a unique spectrum of reactivity. Among the various organoselenium reagents, selenoxides, and in particular this compound ((CH₃)₂SeO), have garnered significant attention as mild and selective oxidizing agents.[1] this compound is a hygroscopic, colorless crystalline solid with a melting point of 94 °C and is soluble in water, ethanol, acetone (B3395972), and chloroform.[2] It is readily prepared by the oxidation of dimethyl selenide (B1212193) with common oxidants such as hydrogen peroxide or ozone.[2]

The primary role of this compound in oxidation reactions is as an oxygen transfer agent. The selenium atom in this compound is in the +4 oxidation state and is readily reduced to the +2 state (in dimethyl selenide), releasing an oxygen atom to the substrate. This process is often highly selective and can be performed under mild conditions, making it a valuable tool for the synthesis of complex molecules.

Core Mechanism of Oxidation

The fundamental mechanism of oxidation by this compound involves the nucleophilic attack of the substrate on the electrophilic selenium atom, or more commonly, the nucleophilic attack of the substrate on an activated form of the selenoxide. The selenium-oxygen bond is polarized, with a partial positive charge on the selenium and a partial negative charge on the oxygen, rendering the oxygen atom nucleophilic and the selenium atom electrophilic.

In many applications, particularly in catalytic systems, this compound is generated in situ from dimethyl selenide using a stoichiometric oxidant like hydrogen peroxide (H₂O₂). This creates a catalytic cycle where the selenide is continuously re-oxidized to the selenoxide.

A key and widely utilized reaction involving selenoxides is the selenoxide elimination , a syn-intramolecular elimination reaction that forms alkenes from substrates bearing a β-hydrogen. This reaction proceeds through a five-membered cyclic transition state and is a cornerstone of modern olefin synthesis.[3]

Quantitative Data Presentation

The efficacy of this compound as an oxidant is demonstrated across a range of substrates. While comprehensive tables for this compound are not always readily available in single sources, the following tables summarize representative quantitative data for analogous selenoxide oxidations, providing a strong indication of the expected reactivity and yields with this compound.

Table 1: Oxidation of Sulfides to Sulfoxides

| Substrate | Oxidant System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Thioanisole | H₂O₂ / Ti-Zeolite | Acetonitrile | 1 | 60 | 95 (Sulfoxide) | [1] |

| Diphenyl sulfide (B99878) | H₂O₂ / W catalyst | Water | 3 | 25 | 61 (Sulfoxide) | [4] |

| Dibutyl sulfide | H₂O₂ / MWCNTs-COOH | Solvent-free | 10 | RT | 99 (Sulfone) | [5] |

Table 2: Oxidation of Alcohols to Aldehydes/Ketones

| Substrate | Oxidant System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzyl alcohol | Na₂S₂O₈ | Water | - | - | ~65 | [6] |

| Benzyl alcohol | DMSO / HBr | DMSO | 3 | 100 | 95 | [7] |

| Substituted Benzyl Alcohols | DMSO / Acid | DMSO | 1-5 | 100 | 85-98 | [7] |

Table 3: Oxidation of Thiols to Disulfides

| Substrate | Oxidant System | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | DMSO / HI | Acetonitrile | 20 | RT | 95 | |

| Benzyl mercaptan | H₂O₂ / NaI | Solvent-free | 30 | RT | >99 | [8] |

| Various thiols | MoO₂Cl₂(DMSO)₂ | Dichloromethane (B109758) | 5-30 | RT | 90-99 | [9] |

Table 4: Kinetic Data for Deoxygenation of Aryl Selenoxides by Triarylphosphines

| Selenoxide | Phosphite | Relative Rate (k/k_H) | Hammett ρ value | Reference |

| (p-X-C₆H₄)₂SeO | (p-CH₃O-C₆H₄)₃P | 2.19 | -2.1 | [10] |

| (p-X-C₆H₄)₂SeO | (p-Cl-C₆H₄)₃P | 0.24 | -2.1 | [10] |

| (C₆H₅)₂SeO | (p-Y-C₆H₄)₃P | - | +1.1 | [10] |

Experimental Protocols

General Considerations

Caution: Organoselenium compounds are toxic and often have unpleasant odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Preparation of this compound

This compound can be readily prepared by the oxidation of dimethyl selenide.

Materials:

-

Dimethyl selenide

-

30% Hydrogen peroxide

-

Acetone

-

Benzene (B151609) (for recrystallization)

Procedure:

-

Dissolve dimethyl selenide in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the cooled solution while maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from benzene to obtain pure this compound as colorless needles.[2]

Oxidation of a Sulfide to a Sulfoxide (Catalytic Protocol)

This protocol describes a general procedure for the catalytic oxidation of sulfides to sulfoxides using an in situ generated selenoxide.

Materials:

-

Sulfide (e.g., thioanisole)

-

Dimethyl selenide (or another diaryl diselenide)

-

30% Hydrogen peroxide

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of the sulfide (1 mmol) and dimethyl selenide (0.05 mmol) in methanol (5 mL), add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude sulfoxide.

-

Purify the product by column chromatography on silica (B1680970) gel.

Selenoxide Elimination for the Synthesis of an α,β-Unsaturated Ketone

This protocol is adapted from the synthesis of 2-acetyl-2-cyclohexen-1-one.[11]

Materials:

-

α-(Phenylseleno)ketone

-

30% Hydrogen peroxide

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the α-(phenylseleno)ketone (0.1 mol) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer.

-

Add a small portion (2-3 mL) of 30% hydrogen peroxide (0.21 mol) to initiate the oxidation. The reaction is exothermic.

-

Cool the flask in an ice-salt bath to maintain the temperature between 30-35 °C while adding the remainder of the hydrogen peroxide solution dropwise.

-

After the addition is complete, continue stirring vigorously for 15 minutes at room temperature and then 15 minutes at 0 °C.

-

Filter the precipitated benzeneseleninic acid and wash the filter cake with dichloromethane.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude α,β-unsaturated ketone, which can be further purified by distillation or chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and workflows involving this compound.

Conclusion

This compound is a versatile and mild oxidizing agent with broad applicability in organic synthesis. Its mechanism of action primarily involves oxygen atom transfer, either stoichiometrically or as part of a catalytic cycle. The well-established selenoxide elimination reaction further highlights its utility in the formation of carbon-carbon double bonds. This guide provides researchers and professionals in drug development with a foundational understanding of the principles governing this compound's oxidative capabilities, supported by quantitative data, practical experimental protocols, and clear mechanistic diagrams. Careful handling of these reagents is paramount due to their toxicity. Further exploration into the substrate scope and optimization of reaction conditions will continue to expand the synthetic utility of this valuable organoselenium oxidant.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound -ORCA [orca.cardiff.ac.uk]

- 3. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sciencemadness Discussion Board - Preparation of Benzaldehyde from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 9. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]

- 10. mmlab.uoc.gr [mmlab.uoc.gr]

- 11. Organic Syntheses Procedure [orgsyn.org]

Theoretical Studies on Dimethyl Selenoxide Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction pathways of dimethyl selenoxide (DMSeO), a pivotal organoselenium compound. Drawing upon a range of theoretical and computational studies, this document outlines the core mechanisms governing its atmospheric oxidation, thermal decomposition, and synthetic applications through syn-elimination. It is intended to serve as a comprehensive resource for professionals engaged in atmospheric chemistry, organic synthesis, and computational chemistry.

Core Reaction Pathways of this compound

This compound is a reactive intermediate involved in several key chemical transformations. Theoretical studies have elucidated three primary reaction pathways: atmospheric oxidation by hydroxyl radicals, thermal decomposition, and intramolecular syn-elimination.

Atmospheric Oxidation by Hydroxyl Radical

In the atmosphere, this compound can react with hydroxyl (•OH) radicals, a process that has been investigated using quantum chemistry calculations. The reaction proceeds through the formation of an initial adduct, which then decomposes into various products.

The primary mechanism involves the formation of addition complexes between DMSeO and the •OH radical, such as (CH₃)₂Se(O)•OH and (CH₃)₂SeO•HO.[1][2] These intermediates can subsequently decompose. The dominant product channel is predicted to be the formation of methaneseleninic acid (CH₃Se(O)OH) and a methyl radical (•CH₃).[1][2] Another potential pathway involves hydrogen abstraction from a methyl group to yield CH₃Se(O)CH₂ and water.[1][2]

Intramolecular syn-Elimination

The syn-elimination of selenoxides is a cornerstone reaction in organic synthesis, providing a mild and efficient method for introducing carbon-carbon double bonds.[3][4] This reaction proceeds through a concerted, intramolecular pathway involving a five-membered ring transition state.[3] The carbon-hydrogen and carbon-selenium bonds are co-planar in this transition state, leading to the formation of an alkene and a selenenic acid byproduct (RSeOH).[3][5]

The reaction is known to occur under significantly milder conditions than the analogous sulfoxide (B87167) elimination, with most selenoxides decomposing between -50 and 40 °C.[3][4] The process is initiated by the oxidation of the corresponding selenide (B1212193) to a selenoxide, often using agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[5]

Thermal Decomposition

In the gas phase and at elevated temperatures, this compound undergoes thermal degradation. Experimental studies have shown that at temperatures between 135-140 °C, the major decomposition product is dimethyl selenide ((CH₃)₂Se).[6][7] This indicates that under these conditions, the Se-O bond cleaves, and the selenium atom is reduced. This thermal instability is more pronounced compared to its sulfur analog, dimethyl sulfoxide (DMSO), which shows no signs of decomposition up to 160 °C.[6][7]

Quantitative Data Summary

Theoretical studies have provided valuable quantitative data on the energetics of these reaction pathways. The following tables summarize key activation and reaction energies reported in the literature.

Table 1: Energetics of Selenoxide Elimination-Triggered Enamine Hydrolysis [5] Calculations performed at the COSMO-ZORA-OLYP/TZ2P level of theory.

| Reaction Step | Species | Type | Energy (kcal/mol) |

| Oxidation | Selenide to Selenoxide | Activation Energy | 14.5 |

| Selenoxide Intermediate | Relative Free Energy | -39.5 | |

| Elimination | Selenoxide to Enamine | Activation Energy | 7.6 |

| Enamine + Selenenic Acid | Relative Free Energy | -76.7 |

Table 2: Comparative Energetics of Chalcogenoxide Eliminations [8] Values represent activation energies (ΔE‡) in kcal/mol from DFT calculations.

| Oxidation State | Sulfoxide (S) | Selenoxide (Se) | Telluroxide (Te) |

| 0 | ~23 | ~15 | ~13 |

Table 3: Comparative Energetics of Hetero-Selenoxide vs. Selenone syn-Eliminations [9] Gas-phase computations.

| Reaction Type | Reaction Energy (ΔE) | Activation Energy (ΔE‡) |

| Alkyl Selenoxide Elimination | Slightly Endothermic | Lower |

| Alkyl Selenone Elimination | Exothermic | Higher |

| Peroxyseleninic Acid Elimination | Endothermic | Lower |

| Peroxyselenonic Acid Elimination | Exothermic | Higher |

Computational and Experimental Protocols

The insights presented in this guide are derived from sophisticated computational chemistry techniques and experimental observations.

Computational Methodologies

The theoretical studies cited predominantly employ Density Functional Theory (DFT) and post-Hartree-Fock methods to model the reaction pathways of this compound.

-

Atmospheric Oxidation Studies: The reaction mechanisms for DMSeO with the •OH radical were investigated using Møller–Plesset perturbation theory (MP2) for geometry optimizations.[1][2] More accurate electronic energies were subsequently calculated at the Gaussian-4 (G4) level of theory.[1][2]

-

syn-Elimination Studies: The mechanism of selenoxide elimination-triggered enamine hydrolysis was modeled using DFT.[5] Geometry optimizations were conducted in the gas phase, followed by single-point calculations incorporating the Conductor-like Screening Model (COSMO) for water to obtain Gibbs free energy (ΔG) values in solution.[5] The specific level of theory employed was COSMO-ZORA-OLYP/TZ2P.[5] Other comparative studies on chalcogenoxide eliminations have utilized functionals such as OLYP, OPBE, and M06.[8]

-

Hetero-Selenoxide Studies: Investigations into hetero-analogues of selenoxide elimination involved gas-state computations to determine reaction energies (ΔE) and activation energies (ΔE‡).[9] The effects of solvents were also computed to determine changes in enthalpy, entropy, and free energy.[9]

Experimental Protocols

Experimental validation for these pathways comes from various analytical techniques.

-

Gas-Phase Studies: The products of gas-phase reactions of dimethyl selenide (the precursor to DMSeO) with ozone, •OH, and NO₃ radicals were investigated in large-volume chambers.[10] Product identification, such as the formation of DMSeO from the ozone reaction, was carried out using spectroscopic methods.[10]

-

Thermal Decomposition: The thermal degradation of DMSeO was studied by heating the molecule in the gas phase (135-140 °C).[6][7] The major decomposition product, dimethyl selenide, was entrapped by a metal complex and identified.[6][7]

-

Reaction Monitoring: The progress of selenoxide elimination reactions has been monitored using Nuclear Magnetic Resonance (NMR) and mass spectrometry to identify intermediates and final products.[5] For instance, the disappearance of α-hydrogen signals and the appearance of selenoxide diastereoisomer signals were tracked via ¹H-NMR.[5]

References

- 1. Oxidation mechanisms of dimethyl selenide and selenoxide in the atmosphere initiated by OH radical. A theoretical study (Journal Article) | ETDEWEB [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation [mdpi.com]

- 6. Small organoselenium molecules. 1. This compound: structure, complexation, and gas-phase transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Dimethyl Selenoxide: A Comprehensive Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl selenoxide (DMSeO) is a versatile organoselenium compound with applications as a mild oxidizing agent and an electrophilic reagent in organic synthesis.[1][2] As with all selenium-containing compounds, its handling and storage require stringent safety protocols to mitigate potential risks. This technical guide provides an in-depth overview of the necessary precautions for the safe management of this compound in a laboratory setting. It covers personal protective equipment, engineering controls, first aid procedures, and appropriate storage conditions.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity if swallowed or inhaled.[3][4] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][4]

Exposure Controls and Personal Protection

Adherence to proper exposure controls and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[5][6] Facilities should be equipped with an eyewash fountain and a safety shower.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8] Gloves must be inspected before use and disposed of properly after handling.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[8]

Safe Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[5][7]

-

Wash hands thoroughly after handling and before breaks.[5][7]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][7]

First Aid Measures

In the event of exposure, immediate medical attention is required.[8]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][8]

-

In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[5][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5][8]

Fire and Explosion Hazards

This compound is not combustible. However, in the event of a fire, it may decompose to produce irritating and highly toxic gases, including carbon oxides and selenium oxides.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6][7]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

-

Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[5][7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The recommended long-term storage temperature is 2-8°C.[5][7]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]

-

Other Precautions: this compound is hygroscopic and may decompose in solvents such as ether, acetonitrile, THF, and CS2.[1][2]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂H₆OSe | [3] |

| Molecular Weight | 125.04 g/mol | [3] |

| Melting Point | 94 °C | [2] |

| Storage Temperature | 2-8°C | [5][7] |

| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | [3] |

| Occupational Exposure Limits | OSHA PEL: Not availableNIOSH REL: Not availableACGIH TLV: Not available | [5] |

Experimental Protocols